molecular formula C4H2N4S2 B14288976 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole CAS No. 116311-97-8

5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole

Katalognummer: B14288976
CAS-Nummer: 116311-97-8
Molekulargewicht: 170.2 g/mol
InChI-Schlüssel: UTIOMKJPKMTOFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

The synthesis of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. This results in various physiological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

5-(1,3-Thiazol-4-yl)-1,2,3,4-thiatriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

116311-97-8

Molekularformel

C4H2N4S2

Molekulargewicht

170.2 g/mol

IUPAC-Name

5-(1,3-thiazol-4-yl)thiatriazole

InChI

InChI=1S/C4H2N4S2/c1-3(5-2-9-1)4-6-7-8-10-4/h1-2H

InChI-Schlüssel

UTIOMKJPKMTOFH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CS1)C2=NN=NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.